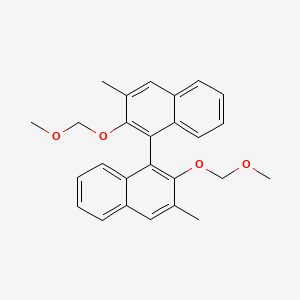![molecular formula C42H27N3 B14786850 7-[4-(4-[1,1'-Biphenyl]-4-YL-2-quinazolinyl)phenyl]-7H-benzo[C]carbazole](/img/structure/B14786850.png)
7-[4-(4-[1,1'-Biphenyl]-4-YL-2-quinazolinyl)phenyl]-7H-benzo[C]carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[4-(4-[1,1’-Biphenyl]-4-YL-2-quinazolinyl)phenyl]-7H-benzo[C]carbazole: is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their unique electronic properties, making them valuable in various scientific and industrial applications, particularly in the field of organic electronics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(4-[1,1’-Biphenyl]-4-YL-2-quinazolinyl)phenyl]-7H-benzo[C]carbazole typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:
Formation of Biphenyl Intermediate: The initial step involves the synthesis of a biphenyl intermediate through a Suzuki coupling reaction.
Quinazoline Formation: The next step involves the formation of the quinazoline moiety.
Final Coupling: The final step involves the coupling of the biphenyl and quinazoline intermediates with the benzo[C]carbazole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
7-[4-(4-[1,1’-Biphenyl]-4-YL-2-quinazolinyl)phenyl]-7H-benzo[C]carbazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids, often in the presence of Lewis acids or other catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield amines or alcohols .
科学的研究の応用
7-[4-(4-[1,1’-Biphenyl]-4-YL-2-quinazolinyl)phenyl]-7H-benzo[C]carbazole has a wide range of scientific research applications, including:
Organic Electronics: This compound is used as a hole-transport material in organic light-emitting diodes (OLEDs) due to its excellent electronic properties.
Photovoltaics: It is employed in the development of organic photovoltaic cells, contributing to the efficiency of light absorption and charge transport.
Biomedical Research: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of 7-[4-(4-[1,1’-Biphenyl]-4-YL-2-quinazolinyl)phenyl]-7H-benzo[C]carbazole involves its interaction with molecular targets and pathways, particularly in electronic applications. The compound’s electron-rich carbazole core facilitates efficient charge transport, making it an effective hole-transport material in OLEDs . Additionally, its conjugated structure allows for efficient light absorption and emission, contributing to its use in photovoltaic cells and other optoelectronic devices .
類似化合物との比較
Similar Compounds
4,4’-Bis(N-carbazolyl)-1,1’-biphenyl: Known for its use in OLEDs as a hole-transport material.
Polycarbazole Derivatives: These compounds exhibit similar electronic properties and are used in various optoelectronic applications.
Uniqueness
7-[4-(4-[1,1’-Biphenyl]-4-YL-2-quinazolinyl)phenyl]-7H-benzo[C]carbazole stands out due to its unique combination of a biphenyl, quinazoline, and benzo[C]carbazole moieties. This combination enhances its electronic properties, making it more efficient in charge transport and light emission compared to other similar compounds .
特性
分子式 |
C42H27N3 |
|---|---|
分子量 |
573.7 g/mol |
IUPAC名 |
7-[4-[4-(4-phenylphenyl)quinazolin-2-yl]phenyl]benzo[c]carbazole |
InChI |
InChI=1S/C42H27N3/c1-2-10-28(11-3-1)29-18-20-31(21-19-29)41-35-14-6-8-16-37(35)43-42(44-41)32-22-25-33(26-23-32)45-38-17-9-7-15-36(38)40-34-13-5-4-12-30(34)24-27-39(40)45/h1-27H |
InChIキー |
OSMKZOGUGNURKA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC4=CC=CC=C43)C5=CC=C(C=C5)N6C7=C(C8=CC=CC=C8C=C7)C9=CC=CC=C96 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 3-(4-carbamoyl-2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate](/img/structure/B14786775.png)
![tert-Butyl (2-(7-methyl-2-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)ethyl)carbamate](/img/structure/B14786781.png)
![(1R,2R,4R,8S,9S,12R,13R)-8-acetyl-11-hydroxy-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B14786783.png)
![N-(2-((2'-Benzhydryl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)-2-phenylacetamide](/img/structure/B14786785.png)

![1-(4,8-dimethoxyfuro[2,3-b]quinolin-7-yl)-3-methylbutane-2,3-diol](/img/structure/B14786798.png)
![2-amino-N-[(6-chloropyridin-3-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14786800.png)


![2-(8,9-dihydro-5H-benzo[7]annulen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14786823.png)
![Cyclohexylmethyl ((6aS)-6a-methyl-3,4,6a,7,8,9,9a,9b,10,11-decahydroindeno[5,4-f]isochromen-7-yl) carbonate](/img/structure/B14786833.png)
![tert-butyl N-[5-oxo-2-(2,4,5-trifluorophenyl)oxan-3-yl]carbamate](/img/structure/B14786838.png)
![N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14786849.png)
